molecular formula C24H18N6O4 B4373503 N~3~,N~5~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4373503
M. Wt: 454.4 g/mol
InChI Key: RRNAORPWXSHDHI-UHFFFAOYSA-N
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Description

N,N’-bis[3-(5-isoxazolyl)phenyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide is a complex organic compound featuring isoxazole and pyrazole moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, while pyrazoles are five-membered rings with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[3-(5-isoxazolyl)phenyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multi-step reactions. One common approach is the cycloaddition reaction, where isoxazole rings are formed through a (3 + 2) cycloaddition of nitrile oxides with alkynes . The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones . The final compound is obtained by coupling the isoxazole and pyrazole intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[3-(5-isoxazolyl)phenyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole rings yields N-oxides, while reduction of nitro groups results in amines .

Mechanism of Action

The mechanism of action of N,N’-bis[3-(5-isoxazolyl)phenyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The isoxazole and pyrazole rings play crucial roles in these interactions due to their ability to form hydrogen bonds and π-π stacking interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[3-(5-isoxazolyl)phenyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its dual isoxazole and pyrazole moieties, which confer a broad range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-methyl-3-N,5-N-bis[3-(1,2-oxazol-5-yl)phenyl]pyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O4/c1-30-20(24(32)28-18-7-3-5-16(13-18)22-9-11-26-34-22)14-19(29-30)23(31)27-17-6-2-4-15(12-17)21-8-10-25-33-21/h2-14H,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNAORPWXSHDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=CC=NO3)C(=O)NC4=CC=CC(=C4)C5=CC=NO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~3~,N~5~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 6
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N~3~,N~5~-BIS[3-(5-ISOXAZOLYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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